
(2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its potential anti-inflammatory and antimicrobial properties, making it a valuable compound in pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction forms intermediate compounds, which are then condensed with 2-aminopyridines to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions often involve hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: Hydrogen gas (H₂) with Pd/C
Solvents: Ethanol, methanol, dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with bacterial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: Another COX-2 inhibitor with anti-inflammatory properties.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.
Uniqueness
(S)-2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride is unique due to its dual antimicrobial and anti-inflammatory activities. Unlike some other COX-2 inhibitors, it has shown a safer therapeutic profile with fewer cardiovascular side effects .
Propiedades
Fórmula molecular |
C9H13NO3S |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
Clave InChI |
VOUMOWIBXBPBRZ-SECBINFHSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CO)N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)
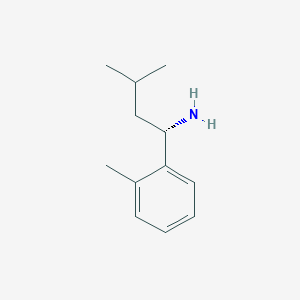



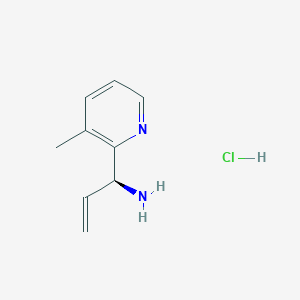
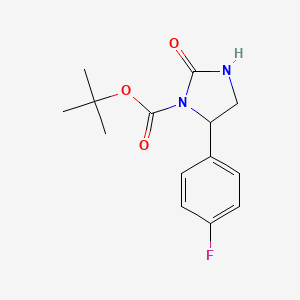
![4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13046673.png)

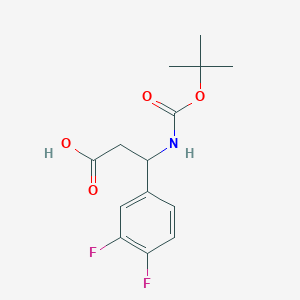

![Methyl (S)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13046706.png)
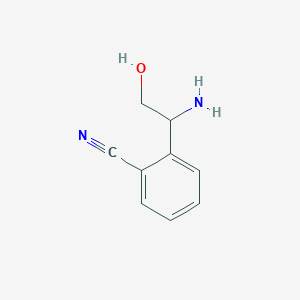
![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)
